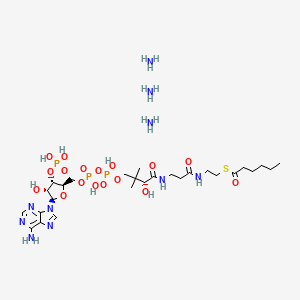

Hexanoyl-Coenzyme A (triammonium)

Description

Historical Context of Coenzyme A Thioester Research

The journey to understanding Hexanoyl-CoA begins with the discovery of its parent molecule, Coenzyme A (CoA). In 1946, Fritz Lipmann identified CoA, naming it for its role in the "activation of acetate". wikipedia.org His work, which earned him the Nobel Prize in Physiology or Medicine in 1953, revealed that CoA is a crucial cofactor in cellular metabolism, essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgebsco.combritannica.com Lipmann and his colleagues determined the structure of CoA in the early 1950s, identifying pantothenic acid as a central component. wikipedia.org

The research of Feodor Lynen and Konrad Bloch, who also received a Nobel Prize in 1964, further illuminated the role of CoA and its thioester derivatives in fatty acid and cholesterol metabolism. bris.ac.uk Thioesters, like Hexanoyl-CoA, are formed by the reaction of a thiol with a carboxylic acid. taylorandfrancis.com The thioester bond is a high-energy bond, making acyl-CoA molecules like Hexanoyl-CoA reactive and effective acyl group donors in various enzymatic reactions. taylorandfrancis.comyoutube.com This high-energy nature is fundamental to its role in metabolic pathways.

Early research established that CoA and its thioesters are central to energy metabolism, linking the breakdown of carbohydrates, fats, and proteins to the production of ATP, the cell's energy currency. ebsco.comrucares.org The discovery of CoA and the subsequent characterization of its thioester derivatives laid the foundation for understanding the intricate network of metabolic pathways that sustain life.

Significance of Hexanoyl-Coenzyme A as a Metabolic Intermediate

Hexanoyl-CoA, also known as caproyl-CoA, is a medium-chain fatty acyl-CoA that serves as a key intermediate in several metabolic pathways. ontosight.aihmdb.ca Its significance stems from its central position in both catabolic and anabolic processes.

Fatty Acid Metabolism:

Beta-Oxidation: Hexanoyl-CoA is an intermediate in the beta-oxidation of fatty acids. ontosight.aireactome.org In this process, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.aireactome.org The breakdown of hexanoyl-CoA specifically yields butanoyl-CoA. reactome.org

Fatty Acid Synthesis: Conversely, Hexanoyl-CoA is also involved in fatty acid synthesis, a process that is essentially the reverse of beta-oxidation. researchgate.netyoutube.com It can be elongated to form longer-chain fatty acids, which are essential components of cell membranes and energy storage molecules. researchgate.netkhanacademy.org

Other Metabolic Roles:

Ketone Body Metabolism: During periods of fasting or low carbohydrate intake, the liver produces ketone bodies from fatty acids. wikipedia.orgnumberanalytics.com Acetyl-CoA derived from fatty acid oxidation, including the breakdown of Hexanoyl-CoA, is a primary precursor for ketogenesis. wikipedia.orgnih.govsmpdb.ca

Precursor for Biosynthesis: Hexanoyl-CoA serves as a precursor for the biosynthesis of various important compounds. For instance, it is a key building block in the synthesis of olivetolic acid, a precursor to cannabinoids in plants like Cannabis sativa. nih.govcaymanchem.comresearchgate.net It is also the preferred acyl donor for the enzyme ghrelin O-acyltransferase (GOAT). caymanchem.com

The table below summarizes the key metabolic pathways involving Hexanoyl-CoA and its primary function in each.

| Metabolic Pathway | Role of Hexanoyl-CoA | Primary Outcome |

| Fatty Acid Beta-Oxidation | Intermediate | Production of Acetyl-CoA and Butanoyl-CoA for energy |

| Fatty Acid Synthesis | Building block | Elongation to form longer-chain fatty acids |

| Ketone Body Metabolism | Precursor (via Acetyl-CoA) | Production of ketone bodies as an alternative energy source |

| Cannabinoid Biosynthesis | Precursor | Synthesis of olivetolic acid |

| Ghrelin Acylation | Acyl donor | Modification of the hormone ghrelin |

Scope and Research Focus for Academic Inquiry on Hexanoyl-Coenzyme A

Current research on Hexanoyl-CoA is vibrant and multifaceted, extending from fundamental biochemistry to metabolic engineering and its role in disease.

Metabolic Engineering: A significant area of research involves the manipulation of metabolic pathways to enhance the production of valuable chemicals. Scientists are engineering microorganisms like Saccharomyces cerevisiae to produce hexanoic acid and its derivatives, including Hexanoyl-CoA, for applications in biofuels and specialty chemicals. researchgate.netnih.gov This often involves the overexpression of specific enzymes or the modification of existing pathways to channel metabolic flux towards the desired product. nih.govresearchgate.netnih.gov

Cannabinoid Production: The role of Hexanoyl-CoA as a precursor to cannabinoids has spurred research into its biosynthesis in Cannabis sativa. nih.govresearchgate.net Understanding the enzymes and pathways that produce Hexanoyl-CoA in this plant could lead to new methods for producing specific cannabinoids for medicinal purposes. researchgate.netresearchgate.net

Enzymology and Protein Modification: The enzymes that synthesize and utilize Hexanoyl-CoA are a subject of ongoing study. For example, research has focused on identifying and characterizing the acyl-activating enzymes (AAEs) responsible for producing Hexanoyl-CoA from hexanoate (B1226103). nih.gov Furthermore, the broader field of protein acylation, where acyl groups from molecules like Hexanoyl-CoA are attached to proteins, is an emerging area of interest for its role in regulating protein function and cellular signaling. nih.gov

Disease and Physiology: Abnormal levels of Hexanoyl-CoA and other acyl-CoAs have been linked to certain metabolic disorders. ontosight.aihmdb.ca Research continues to explore the connections between acyl-CoA metabolism and conditions such as mitochondrial diseases and lipid storage disorders. ontosight.ai

The table below highlights some of the current research areas focusing on Hexanoyl-CoA.

| Research Area | Key Focus | Potential Applications |

| Metabolic Engineering | Optimizing microbial production of hexanoic acid and its derivatives. | Biofuels, biochemicals, pharmaceuticals. |

| Cannabinoid Biosynthesis | Elucidating the pathway for Hexanoyl-CoA formation in Cannabis sativa. | Production of specific cannabinoids for therapeutic use. |

| Enzymology | Characterizing enzymes involved in Hexanoyl-CoA metabolism. | Drug development, synthetic biology. |

| Protein Acylation | Investigating the role of Hexanoyl-CoA in post-translational modifications. | Understanding cellular regulation and disease mechanisms. |

| Pathophysiology | Linking altered Hexanoyl-CoA metabolism to human diseases. | Diagnostics and therapeutic interventions for metabolic disorders. |

Structure

2D Structure

Properties

Molecular Formula |

C27H55N10O17P3S |

|---|---|

Molecular Weight |

916.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |

InChI |

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1 |

InChI Key |

MXEFXWIYODKXEJ-GUOUMXCNSA-N |

Isomeric SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Origin of Product |

United States |

Enzymology of Hexanoyl Coenzyme a Metabolism

Biosynthetic Pathways and Associated Enzymes

The biosynthesis of hexanoyl-CoA can be achieved through several enzymatic routes, primarily involving the de novo synthesis from smaller precursors, the modification of fatty acid synthesis machinery, and the direct activation of hexanoic acid.

Hexanoyl-CoA can be synthesized de novo through pathways that assemble it from two-carbon acetyl-CoA units. One such mechanism is the reverse β-oxidation (rBOX) pathway, a multi-species derived heterologous pathway that has been engineered in microorganisms like Saccharomyces cerevisiae for the production of medium-chain fatty acids. nih.govresearchgate.net This pathway essentially reverses the steps of fatty acid degradation. A key enzyme in extending the carbon chain to form hexanoyl-CoA is β-ketothiolase, which can accept butyryl-CoA and acetyl-CoA as substrates to form a six-carbon chain. nih.gov

Another de novo pathway involves the iterative cycles of fatty acid synthesis. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for the growing fatty acid chain. pharmacy180.comnih.gov Through a series of condensation, reduction, and dehydration steps, a butyryl group attached to an acyl carrier protein (ACP) is generated. pharmacy180.com This cycle repeats, adding another two-carbon unit from malonyl-CoA to produce hexanoyl-ACP, which can then be converted to hexanoyl-CoA. pharmacy180.com

Table 1: Key Enzymes in De Novo Synthesis of Hexanoyl-CoA

| Enzyme | Pathway | Function | Precursors | Product |

| β-ketothiolase (e.g., bktB) | Reverse β-Oxidation (rBOX) | Condenses butyryl-CoA and acetyl-CoA. nih.gov | Butyryl-CoA, Acetyl-CoA | 3-Oxohexanoyl-CoA |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Catalyzes the formation of malonyl-CoA. pharmacy180.com | Acetyl-CoA, Bicarbonate | Malonyl-CoA |

| Fatty Acid Synthase (FAS) Complex | Fatty Acid Synthesis | Iteratively elongates the acyl chain. pharmacy180.comnih.gov | Acetyl-CoA, Malonyl-CoA | Hexanoyl-ACP |

Standard fatty acid synthase (FAS) systems are primarily geared towards producing long-chain fatty acids like palmitic acid. nih.govlibretexts.org However, these systems can be a source of hexanoyl-CoA, which serves as a starter unit for the biosynthesis of other complex molecules, such as certain polyketides. nih.gov In organisms like Cannabis sativa, hexanoyl-CoA is the specific precursor for the synthesis of cannabinoids. nih.gov The formation of hexanoyl-CoA in these contexts is crucial for initiating the downstream biosynthetic pathways. nih.govresearchgate.net For instance, in cannabinoid synthesis, the enzyme olivetol (B132274) synthase condenses hexanoyl-CoA with three molecules of malonyl-CoA. researchgate.netcaymanchem.com

A direct and widespread method for hexanoyl-CoA synthesis is the activation of free hexanoic acid. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases (ACS), or acyl-activating enzymes (AAE). acs.orgwikipedia.org These enzymes facilitate the formation of a thioester bond between the carboxyl group of hexanoic acid and the sulfhydryl group of coenzyme A, a process that requires ATP. acs.orgnih.gov

Acyl-CoA synthetases are categorized based on their substrate specificity for fatty acids of different chain lengths: short-chain, medium-chain, and long-chain. acs.org Hexanoic acid, a medium-chain fatty acid, is a substrate for medium-chain acyl-CoA synthetases (MACS). acs.org

Notable research findings include:

In Cannabis sativa, the enzyme CsAAE1 has been identified as a key hexanoyl-CoA synthetase that supplies the precursor for the cannabinoid pathway. nih.gov This enzyme is highly expressed in the glandular trichomes where cannabinoids are synthesized and shows in vitro activity for activating hexanoate (B1226103). nih.govresearchgate.net

A long-chain acyl-CoA synthetase (lACS) from the bacterium Gordonia sp. has been shown to catalyze the formation of CoA adducts of hexanoic acid, although with a higher turnover rate for the non-fluorinated form compared to its fluorinated analogues. documentsdelivered.com

In engineered S. cerevisiae, preventing the degradation of hexanoic acid by deleting the peroxisomal medium-chain fatty acyl-CoA ligase gene (faa2) has been a strategy to increase the availability of hexanoyl-CoA for desired biosynthetic pathways. researchgate.net

The peroxisomal enzyme NUDT7 exhibits activity against hexanoyl-CoA, suggesting a role in regulating its levels within this organelle. nih.gov

Table 2: Examples of Acyl-CoA Synthetases Acting on Hexanoic Acid

| Enzyme Name | Organism/System | Substrate Specificity | Significance |

| CsAAE1 | Cannabis sativa | Hexanoate and other short- to medium-chain fatty acids. nih.gov | Provides the hexanoyl-CoA precursor for cannabinoid biosynthesis. nih.gov |

| Long-chain acyl-CoA synthetase (lACS) | Gordonia sp. | Long-chain fatty acids, also acts on hexanoic acid. documentsdelivered.com | Demonstrates the potential for broad substrate acceptance among ACS enzymes. |

| Faa2 | Saccharomyces cerevisiae | Medium-chain fatty acids. researchgate.net | Involved in the peroxisomal degradation of hexanoic acid. researchgate.net |

Catabolic Pathways and Associated Enzymes

Hexanoyl-CoA is a key substrate for the fatty acid β-oxidation pathway, a major catabolic process that breaks down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH₂. wikipedia.org This process occurs primarily within the mitochondria. wikipedia.orgnih.gov

For catabolism to begin, fatty acids must first be activated to their acyl-CoA form in the cytoplasm. aocs.org Hexanoyl-CoA, being a medium-chain fatty acyl-CoA, can then be transported into the mitochondrial matrix to undergo β-oxidation. hmdb.canih.gov The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions that systematically shorten the acyl-CoA chain by two carbons in each cycle. wikipedia.org Hexanoyl-CoA enters this cycle and undergoes two rounds of β-oxidation to be completely degraded.

The breakdown of hexanoyl-CoA is carried out by a series of enzymes with specificity for medium- to short-chain acyl-CoAs. hmdb.canih.gov The four core reactions are:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons (C2 and C3) of hexanoyl-CoA, producing trans-Δ²-hexenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂. wikipedia.org

Hydration: An enoyl-CoA hydratase adds a molecule of water across the double bond, forming L-3-hydroxyhexanoyl-CoA. wikipedia.org

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, yielding 3-ketohexanoyl-CoA. This step reduces NAD+ to NADH. wikipedia.org

Thiolysis: A β-ketothiolase (also known as 3-ketoacyl-CoA thiolase) catalyzes the cleavage of 3-ketohexanoyl-CoA by another molecule of coenzyme A. This reaction releases a two-carbon acetyl-CoA unit and a four-carbon butyryl-CoA molecule. hmdb.ca

The resulting butyryl-CoA then re-enters the β-oxidation cycle to be further broken down into two molecules of acetyl-CoA.

Table 3: Enzymatic Steps in the Beta-Oxidation of Hexanoyl-CoA

| Step | Enzyme Class | Substrate | Product(s) | Coenzyme Change |

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Hexanoyl-CoA | trans-Δ²-Hexenoyl-CoA | FAD → FADH₂ |

| 2. Hydration | Enoyl-CoA Hydratase | trans-Δ²-Hexenoyl-CoA | L-3-Hydroxyhexanoyl-CoA | None |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyhexanoyl-CoA | 3-Ketohexanoyl-CoA | NAD+ → NADH |

| 4. Thiolysis | β-Ketothiolase | 3-Ketohexanoyl-CoA | Acetyl-CoA + Butyryl-CoA | None |

Diversion Pathways for Hexanoyl-Coenzyme A Degradation

While the primary route for the degradation of medium-chain fatty acyl-CoAs like hexanoyl-CoA is mitochondrial β-oxidation, several diversionary pathways exist that channel it away from complete breakdown to acetyl-CoA. One significant pathway involves peroxisomal β-oxidation. In peroxisomes, the β-oxidation of longer-chain fatty acids can result in the formation of chain-shortened acyl-CoAs, including hexanoyl-CoA nih.gov.

Once formed within the peroxisomes, these medium-chain acyl-CoAs are not always fully oxidized. Instead, they can be diverted from the peroxisome through two main mechanisms:

Hydrolysis by Acyl-CoA Thioesterases (ACOTs): Peroxisomes contain acyl-CoA thioesterases that can hydrolyze hexanoyl-CoA to release free hexanoic acid and coenzyme A nih.govnih.gov. The resulting free fatty acid can then be transported out of the peroxisome and into the cytosol. This process is crucial for maintaining the balance of free fatty acids and coenzyme A levels within the cell nih.gov.

Conversion to Carnitine Esters: Peroxisomes are also equipped with carnitine octanoyltransferase (CROT). This enzyme catalyzes the transfer of the hexanoyl group from coenzyme A to carnitine, forming hexanoylcarnitine. This carnitine ester can then be transported to the mitochondria for subsequent β-oxidation nih.gov.

These diversion pathways from peroxisomal β-oxidation allow for the redistribution of medium-chain fatty acids within the cell, providing substrates for other metabolic processes or for energy production in the mitochondria. The activity of these pathways is subject to metabolic regulation, ensuring that the fate of hexanoyl-CoA is aligned with the cell's energetic and biosynthetic needs.

Enzymes Utilizing Hexanoyl-Coenzyme A as a Substrate

Hexanoyl-CoA serves as a crucial precursor for the synthesis of a variety of important biomolecules. Its six-carbon acyl chain is incorporated into larger structures through the action of several classes of enzymes, including elongases, transferases, and synthases.

Fatty acid elongation is a vital process for producing long-chain and very-long-chain fatty acids (VLCFAs) that are essential components of cellular membranes and signaling molecules. This process is carried out by a multi-enzyme complex known as the fatty acid elongase (ELOVL) system, which is primarily located in the endoplasmic reticulum ox.ac.uknih.govdiva-portal.orgnih.gov. The initial and rate-limiting step is a condensation reaction catalyzed by a 3-keto acyl-CoA synthase, one of the ELOVL enzymes ox.ac.uknih.govnih.gov.

While the microsomal fatty acid elongation pathway is the main route for extending fatty acids of 12 carbons or longer, the role of hexanoyl-CoA as a direct substrate for these complexes is limited under normal physiological conditions nih.gov. Research has shown that fatty acid elongase systems in various organisms exhibit a preference for longer-chain acyl-CoAs. However, under certain conditions or with specific elongase isoforms, the incorporation of shorter-chain acyl-CoAs like hexanoyl-CoA can occur, albeit often at a lower efficiency. The specificity of the ELOVL enzymes for different acyl-CoA chain lengths is a key determinant in the profile of fatty acids produced by a cell ox.ac.ukbiorxiv.org.

The elongation process involves a cycle of four reactions:

Condensation: An acyl-CoA primer is condensed with a two-carbon unit from malonyl-CoA.

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to form an enoyl-CoA.

Reduction: The enoyl-CoA is further reduced to a saturated acyl-CoA, which is now two carbons longer than the original primer.

This elongated acyl-CoA can then either be used for the synthesis of complex lipids or undergo further rounds of elongation.

Transferases are a broad class of enzymes that facilitate the transfer of functional groups from one molecule to another wikipedia.org. Acyltransferases, a subclass of transferases, are responsible for transferring acyl groups, such as the hexanoyl group from hexanoyl-CoA, to a variety of acceptor molecules including peptides, alcohols, and other small molecules.

A prominent example of an acyltransferase that utilizes hexanoyl-CoA is Ghrelin O-acyltransferase (GOAT) . GOAT is a membrane-bound O-acyltransferase that is responsible for the acylation of the peptide hormone ghrelin oup.comwikipedia.orgoup.comroyalsocietypublishing.org. This post-translational modification, the attachment of a fatty acid to the serine-3 residue of ghrelin, is essential for its biological activity, which includes the regulation of appetite and growth hormone release oup.comwikipedia.orgoup.com.

Interestingly, in vitro studies have demonstrated that GOAT exhibits a preference for hexanoyl-CoA over octanoyl-CoA as an acyl donor, even though octanoylated ghrelin is the predominant form found in the stomach oup.comoup.comnih.gov. This suggests that the local availability of different acyl-CoAs may influence the type of acylation that occurs.

| Acyl-CoA Substrate | Relative Activity (%) |

| Hexanoyl-CoA | 100 |

| Octanoyl-CoA | ~60 |

| Decanoyl-CoA | ~40 |

| This table is generated based on the finding that GOAT has a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor. |

Another significant enzyme is Olivetol Synthase (OLS) , also known as tetraketide synthase (TKS), which is a type III polyketide synthase involved in the biosynthesis of cannabinoids in Cannabis sativa nih.govpnas.orggoogle.comnih.govmanchester.ac.uk. OLS catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate nih.govpnas.org. This intermediate is then cyclized by another enzyme, olivetolic acid cyclase (OAC), to produce olivetolic acid, a key precursor to cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) nih.govpnas.org. In the absence of OAC, the intermediate can non-enzymatically cyclize to form olivetol nih.govnih.gov.

Beyond its role in fatty acid elongation and as a substrate for specific acyltransferases, hexanoyl-CoA participates in other enzymatic transformations, particularly in the realm of polyketide biosynthesis. Polyketides are a large and diverse class of natural products with a wide range of biological activities.

As mentioned in the previous section, Olivetol Synthase (OLS) is a key enzyme in the cannabinoid biosynthetic pathway that utilizes hexanoyl-CoA as a starter unit google.comnih.gov. The initiation of polyketide synthesis requires the selection of a starter unit, and in this case, OLS specifically uses hexanoyl-CoA to begin the assembly of the polyketide chain acs.org. The subsequent iterative addition of two-carbon units from malonyl-CoA is a hallmark of polyketide synthases oup.com.

The enzymatic reaction catalyzed by OLS is a crucial step that dictates the structure of the final cannabinoid products. The specificity of OLS for hexanoyl-CoA as a starter unit is a key determinant for the production of the pentylresorcinol core of common cannabinoids zhuoerchem.com. This highlights the importance of specific acyl-CoA pools in generating chemical diversity in natural product biosynthesis.

Enzymatic Reaction Mechanisms and Kinetics

The enzymatic reactions involving hexanoyl-CoA are governed by specific catalytic mechanisms and exhibit distinct kinetic properties. Understanding these aspects provides insight into how enzymes control the fate of this medium-chain fatty acyl-CoA.

Ghrelin O-acyltransferase (GOAT): The precise mechanism of GOAT is still under investigation, but it is known to be a member of the membrane-bound O-acyltransferase (MBOAT) family wikipedia.org. These enzymes are characterized by a conserved histidine residue that is thought to be crucial for catalysis nih.govbiorxiv.org. The proposed mechanism involves the formation of an acyl-enzyme intermediate. The conserved histidine residue may act as a general base, deprotonating the hydroxyl group of the serine-3 residue on the ghrelin peptide, making it a more potent nucleophile biorxiv.orgnih.gov. This activated serine then attacks the thioester bond of hexanoyl-CoA, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate releases coenzyme A and results in the acylated ghrelin product. The reaction is thought to occur within the lumen of the endoplasmic reticulum nih.gov.

Olivetol Synthase (Tetraketide Synthase): As a type III polyketide synthase, olivetol synthase catalyzes a series of decarboxylation and condensation reactions. The reaction is initiated by the transfer of the hexanoyl group from hexanoyl-CoA to a cysteine residue in the active site of the enzyme, forming a covalent acyl-enzyme intermediate and releasing coenzyme A. The enzyme then sequentially recruits three molecules of malonyl-CoA. In each step, malonyl-CoA is decarboxylated to generate a reactive acetyl-CoA enolate, which then attacks the growing polyketide chain attached to the cysteine residue in a Claisen condensation reaction. This process extends the chain by two carbons in each iteration. After three rounds of extension, the resulting linear tetraketide intermediate is released from the enzyme nih.govnih.gov. The subsequent cyclization to form olivetolic acid is catalyzed by a separate enzyme, olivetolic acid cyclase (OAC), through an intramolecular aldol condensation nih.govpnas.org.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is a key enzyme in the β-oxidation of medium-chain fatty acids, including hexanoyl-CoA. The reaction mechanism involves the removal of two hydrogen atoms from the α and β carbons of hexanoyl-CoA to form a trans-Δ²-enoyl-CoA wikipedia.org. The reaction is initiated by the abstraction of a proton from the α-carbon by a glutamate (B1630785) residue in the active site wikipedia.orgd-nb.info. This is followed by the transfer of a hydride from the β-carbon to the flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH₂ d-nb.info. The enzyme is then re-oxidized by electron-transferring flavoprotein (ETF). The kinetic properties of MCAD show a preference for medium-chain acyl-CoAs, with octanoyl-CoA often being the optimal substrate wikipedia.org. Deficiencies in MCAD can lead to a buildup of medium-chain fatty acids and their derivatives, causing serious metabolic disorders tdl.orgtdl.org.

Kinetic Parameters (Kₘ, Vₘₐₓ, kₖₐₜ) for Hexanoyl-Coenzyme A as a Substrate

The efficiency and specificity of an enzyme for its substrate are quantitatively described by its kinetic parameters: the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (kₖₐₜ). The Kₘ value is the substrate concentration at which the reaction rate is half of Vₘₐₓ, and it serves as an inverse measure of the enzyme's affinity for the substrate ucl.ac.ukteachmephysiology.com. A lower Kₘ indicates a higher affinity libretexts.orgyoutube.comyoutube.com. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and kₖₐₜ, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time libretexts.org.

Specific kinetic data for enzymes utilizing Hexanoyl-CoA are crucial for understanding their physiological roles. One notable enzyme is Ghrelin O-acyltransferase (GOAT), which is responsible for the acylation of the hormone ghrelin. Research has shown that GOAT exhibits a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor, even though the primary active form of ghrelin is modified by n-octanoic acid nih.gov. This suggests a higher catalytic efficiency of GOAT with Hexanoyl-CoA. While specific kinetic values for Hexanoyl-CoA with GOAT are not extensively reported, related studies provide context. For instance, the apparent Kₘ of GOAT for octanoyl-CoA has been determined to be 0.6 µM, indicating a high affinity for medium-chain fatty acyl-CoAs pnas.orgresearchgate.net.

Another relevant enzyme is the acyl-activating enzyme 1 from Cannabis sativa (CsAAE1), which is involved in the biosynthesis of cannabinoids by producing the precursor Hexanoyl-CoA from hexanoate. In vitro assays have confirmed that recombinant CsAAE1 actively utilizes hexanoate, along with other short- and medium-chain fatty acids, to form their respective CoA thioesters nih.gov.

The following interactive table summarizes available kinetic data for enzymes acting on medium-chain acyl-CoAs, providing a comparative context for Hexanoyl-CoA metabolism.

Isotopic Labeling Studies in Hexanoyl-Coenzyme A Enzymatic Reactions

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate enzymatic reaction mechanisms. By replacing atoms in a substrate with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow the labeled atoms through complex biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy nih.govnih.gov.

While the methodology for producing stable isotope-labeled acyl-CoA thioesters has been developed, specific studies employing isotopically labeled Hexanoyl-CoA to investigate the mechanisms of individual enzymatic reactions are not widely documented in publicly available research. The application of such methods holds significant potential for understanding the enzymology of Hexanoyl-CoA metabolism. For instance, using ¹³C-labeled hexanoyl-CoA could help determine the origin of carbon atoms in the products of cannabinoid biosynthesis nih.gov. Similarly, deuterium-labeled Hexanoyl-CoA could be used to probe the stereochemistry of enzyme-catalyzed reactions, such as the reductions and hydrations that occur in fatty acid metabolism pnas.orgresearchgate.net.

The general approach involves introducing the labeled precursor into a biological system (in vivo or in vitro) and then analyzing the distribution of the isotope in the resulting metabolites. This can reveal pathway fluxes, identify novel metabolic routes, and provide insights into the stereospecificity of enzymatic catalysis pnas.org. The carboxylation of crotonyl-CoA, for example, has been studied using ¹⁴C-labeled bicarbonate to determine the stereochemistry of the product, a technique that could be adapted to study enzymes acting on Hexanoyl-CoA pnas.org.

Structural Biology of Hexanoyl-Coenzyme A-Interacting Enzymes

The three-dimensional structures of enzymes in complex with their substrates or substrate analogs provide invaluable information about the molecular basis of catalysis, substrate specificity, and regulation.

The specificity of an enzyme for a particular substrate is largely determined by the shape, size, and chemical properties of its active site, often referred to as the substrate-binding pocket. The crystal structure of β-ketoacyl reductase FabG4 from Mycobacterium tuberculosis in a ternary complex with NAD⁺ and Hexanoyl-CoA offers a detailed view of such interactions nih.govportlandpress.comportlandpress.comresearchgate.net.

In the FabG4-Hexanoyl-CoA complex, the Hexanoyl-CoA molecule sits nearly perpendicular to the NAD⁺-binding crevice portlandpress.com. The binding of the hexanoyl moiety is stabilized within a hydrophobic channel. The structural analysis reveals that two flexible loops, Loop I and Loop II, play a critical role in interacting with the phosphopantetheine arm of the Coenzyme A moiety. These interactions are crucial for correctly positioning the covalently linked hexanoyl chain within the active site for catalysis nih.govportlandpress.comportlandpress.comresearchgate.net. The structural data also indicate that FabG4 can accommodate both CoA- and acyl-carrier protein (ACP)-based substrates nih.govportlandpress.com. The specificity for shorter-chain acyl-CoAs in some enzymes is dictated by the depth and volume of the binding pocket. For example, the acyl-CoA thioesterase from Bacillus halodurans (BhAcot) possesses a large internal channel that is well-suited to bind short-chain fatty acids, showing the highest activity for butyryl-CoA and negligible activity with longer chains nih.gov.

The binding of a substrate to an enzyme's active site is often a dynamic process that can induce significant conformational changes in the enzyme's structure. These changes are essential for catalysis and can play a role in regulating enzyme activity. Studies on a hexameric acyl-CoA thioesterase from Bacillus halodurans have revealed dramatic ligand-induced conformational changes upon binding to Coenzyme A nih.govnih.govresearchgate.netuq.edu.au.

Upon ligand binding, this enzyme undergoes substantial rearrangements at both the dimer and the trimer-of-dimer interfaces. The dimer interfaces in the apo-structure (without the ligand) differ by over 20% and are reduced to about half their size in the ligand-bound state nih.govnih.govresearchgate.net. These conformational shifts are not localized to the active site but propagate throughout the enzyme's quaternary structure. Coenzyme A binding also induces changes in the C-terminal helices of the enzyme, which have been shown through mutational analysis to be important for regulating its catalytic activity nih.gov. These ligand-induced changes can also affect the stability of the enzyme; in the case of the B. halodurans acyl-CoA thioesterase, Coenzyme A binding leads to a less stable quaternary structure uq.edu.au. Such conformational dynamics are believed to be a conserved feature of this class of enzymes and are fundamental to their function and regulation nih.govuq.edu.au.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, known as an allosteric site, causing a conformational change that modulates the enzyme's activity microbenotes.combyjus.com. Acyl-CoAs, including medium-chain variants, can act as allosteric regulators of key metabolic enzymes.

A classic example of allosteric regulation in fatty acid metabolism is the inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, by long-chain fatty acyl-CoAs microbenotes.comnih.gov. This is a form of feedback inhibition where the end-products of the pathway regulate their own synthesis byjus.com.

Metabolic Roles and Pathways Involving Hexanoyl Coenzyme a

Integration into Fatty Acid Metabolism

Hexanoyl-CoA is centrally involved in the synthesis and breakdown of fatty acids. umaryland.edu Its role as an intermediate connects various pathways within fatty acid metabolism, highlighting its importance in cellular energy and lipid homeostasis. ontosight.ai

While acetyl-CoA is the primary building block for de novo fatty acid synthesis, the process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. researchgate.netbasicmedicalkey.com Hexanoyl-CoA can serve as a substrate for further elongation in the endoplasmic reticulum, where additional two-carbon units are added to extend its chain length. utah.edu This process is distinct from the primary de novo synthesis that occurs in the cytosol and is catalyzed by a different set of enzymes. utah.edu

In some organisms, engineered metabolic pathways have been developed to increase the production of specific medium-chain fatty acids. For instance, in the yeast Saccharomyces cerevisiae, pathways have been modified to enhance the synthesis of hexanoyl-CoA for the production of valuable chemicals. nih.gov One such pathway is the reverse β-oxidation (rBOX) pathway, which has been engineered to produce high levels of hexanoyl-CoA. researchgate.net

Hexanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. umaryland.edunih.govresearchgate.netdrugbank.com This catabolic process breaks down fatty acids into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. ontosight.ai For example, during the breakdown of an eight-carbon fatty acid like octanoyl-CoA, hexanoyl-CoA is the product after the first cycle of beta-oxidation. ontosight.aireactome.org This cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. ontosight.ai Studies have shown that during the oxidation of octanoate (B1194180) in liver mitochondria, hexanoyl-CoA is one of the detectable intermediates. nih.gov

The proper functioning of beta-oxidation is critical for energy homeostasis, and the accumulation of intermediates like hexanoyl-CoA can be indicative of metabolic disorders. ontosight.ai

While the primary pathway of fatty acid synthesis produces straight-chain fatty acids, branched-chain fatty acids can also be formed. This often occurs when the fatty acid synthase enzyme utilizes substrates other than acetyl-CoA and malonyl-CoA. nih.gov For instance, the use of methylmalonyl-CoA instead of malonyl-CoA can introduce methyl branches into the fatty acid chain. nih.gov Although direct involvement of hexanoyl-CoA in initiating branched-chain synthesis is less common, the elongation machinery that acts on hexanoyl-CoA could potentially incorporate branched-chain extender units. The regulation of branched-chain fatty acid synthesis is crucial, as evidenced by enzymes like ECHDC1, which degrades intermediates that could lead to the formation of these branched chains. nih.gov

Hexanoyl-Coenzyme A in Lipid Biosynthesis

Hexanoyl-CoA serves as a precursor for the synthesis of various classes of lipids, underscoring its role in building cellular structures and signaling molecules. ontosight.aiumaryland.edunih.gov

Hexanoyl-CoA can be incorporated into the backbone of phospholipids (B1166683) and triacylglycerols, which are major components of cellular membranes and energy storage molecules, respectively. nih.gov The synthesis of these lipids generally involves the acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs. While longer-chain fatty acids are more common in these lipids, hexanoyl-CoA can be utilized, particularly in specific tissues or organisms. basicmedicalkey.com

The synthesis of triacylglycerols involves the sequential addition of fatty acids to a glycerol (B35011) backbone, with phosphatidic acid as a key intermediate. basicmedicalkey.comnih.gov Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a key enzyme that catalyzes the final step of triacylglycerol synthesis. nih.gov

Table 1: Key Enzymes in Lipid Biosynthesis Involving Acyl-CoAs

| Enzyme | Function | Pathway |

| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. basicmedicalkey.comyoutube.com | Fatty Acid Synthesis |

| Fatty Acid Synthase | Synthesizes fatty acids from acetyl-CoA and malonyl-CoA. researchgate.net | Fatty Acid Synthesis |

| Acyl-CoA Synthetase | Activates fatty acids to their CoA esters. ontosight.ai | Fatty Acid Metabolism |

| Acyl-CoA:diacylglycerol acyltransferase (DGAT) | Catalyzes the final step in triacylglycerol synthesis. nih.gov | Triacylglycerol Synthesis |

| Phospholipid:diacylglycerol acyltransferase (PDAT) | Catalyzes the acyl-CoA-independent synthesis of triacylglycerol. aocs.org | Triacylglycerol Synthesis |

Hexanoyl-CoA can also be a substrate in the complex pathways of sphingolipid metabolism. umaryland.edunih.gov Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in signal transduction. nih.gov The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of serine with a fatty acyl-CoA, typically palmitoyl-CoA (a C16 fatty acyl-CoA), catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govacs.org However, SPT exhibits some substrate promiscuity and can utilize other fatty acyl-CoAs, including hexanoyl-CoA, to generate a variety of sphingoid bases. nih.gov

Following the formation of the sphingoid base, a second fatty acyl-CoA is attached via an amide linkage by ceramide synthase enzymes (CerS) to form dihydroceramide. nih.gov Different CerS isoforms have preferences for fatty acyl-CoAs of varying chain lengths. nih.gov While longer chains are more common, the incorporation of hexanoyl-CoA would lead to the formation of ceramides (B1148491) with a C6 acyl chain.

Pathways Leading to Specialized Lipids from Hexanoyl-Coenzyme A

Hexanoyl-coenzyme A serves as a precursor for the biosynthesis of several specialized lipids, playing a crucial role in various biological processes. ontosight.ai These pathways are particularly significant in certain microorganisms, leading to the production of compounds with surfactant and storage properties.

Rhamnolipid Biosynthesis:

Rhamnolipids are glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. wikipedia.orgnih.gov These molecules consist of a rhamnose sugar moiety linked to a β-hydroxy fatty acid dimer. wikipedia.org The biosynthesis of the lipid portion of rhamnolipids, known as 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), directly involves hexanoyl-CoA. researchgate.net

The synthesis of HAA is catalyzed by the enzyme RhlA, which utilizes β-hydroxyacyl-ACP (acyl carrier protein) intermediates from the fatty acid synthesis pathway. researchgate.net Specifically, two molecules of β-hydroxydecanoyl-ACP are condensed to form the HAA component. researchgate.net Subsequently, rhamnosyltransferase I (RhlB) adds a rhamnose group to the HAA to form a mono-rhamnolipid. wikipedia.orgresearchgate.net A second rhamnosyltransferase (RhlC) can then add another rhamnose unit to create a di-rhamnolipid. wikipedia.org While the direct precursor is often β-hydroxydecanoyl-ACP, the pool of fatty acid intermediates, including those derived from hexanoyl-CoA, contributes to this process.

Polyhydroxyalkanoate (PHA) Synthesis:

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. aocs.orgnih.gov These polymers are accumulated as granules within the cytoplasm. nih.gov The biosynthesis of medium-chain-length PHAs (mcl-PHAs) can utilize hexanoyl-CoA as a monomer precursor.

The general pathway for PHA synthesis involves the conversion of various carbon sources into acetyl-CoA. mdpi.comresearchgate.net For short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA, the direct precursor for PHB polymerization by PHA synthase (PhaC). nih.gov

For the synthesis of mcl-PHAs, which are composed of monomers with 6 to 14 carbon atoms, intermediates from the fatty acid β-oxidation pathway and de novo fatty acid synthesis can serve as precursors. mdpi.comresearchgate.net Hexanoyl-CoA, a C6 acyl-CoA, can be incorporated into the growing PHA chain by PHA synthase, contributing to the diversity of monomer composition in the final polymer. nih.gov The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can convert enoyl-CoA intermediates from the β-oxidation of fatty acids into the (R)-3-hydroxyacyl-CoA substrates required by PHA synthase. aocs.org

Table 1: Key Enzymes in Specialized Lipid Synthesis from Hexanoyl-CoA Derivatives

| Enzyme | Pathway | Function |

|---|---|---|

| RhlA | Rhamnolipid Biosynthesis | Catalyzes the synthesis of the HAA lipid moiety from β-hydroxyacyl-ACP intermediates. researchgate.net |

| RhlB (Rhamnosyltransferase 1) | Rhamnolipid Biosynthesis | Adds a rhamnose group to HAA to form mono-rhamnolipids. wikipedia.orgresearchgate.net |

| RhlC (Rhamnosyltransferase 2) | Rhamnolipid Biosynthesis | Adds a second rhamnose group to mono-rhamnolipids to form di-rhamnolipids. wikipedia.org |

| PHA Synthase (PhaC) | Polyhydroxyalkanoate Synthesis | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. aocs.orgmdpi.com |

| (R)-specific enoyl-CoA hydratase (PhaJ) | Polyhydroxyalkanoate Synthesis | Converts enoyl-CoA from β-oxidation into (R)-3-hydroxyacyl-CoA for PHA synthesis. aocs.org |

Interplay with Other Central Carbon Metabolism Pathwaysnih.gov

Hexanoyl-CoA metabolism is intricately connected with central carbon metabolism, primarily through its breakdown product, acetyl-CoA. nih.gov This two-carbon unit serves as a critical link to major energy-generating and biosynthetic pathways.

Linkages to Glycolysis and Gluconeogenesis via Acetyl-Coenzyme Anih.govnih.gov

The catabolism of hexanoyl-CoA through β-oxidation yields three molecules of acetyl-CoA. ontosight.ai This acetyl-CoA can then enter various metabolic fates, directly connecting fatty acid metabolism with carbohydrate metabolism. libretexts.org

When cellular energy is low, acetyl-CoA derived from hexanoyl-CoA can enter the citric acid cycle to generate ATP. nih.gov However, in animals, acetyl-CoA cannot be directly converted back to pyruvate (B1213749), the end product of glycolysis. libretexts.org Therefore, fatty acids with an even number of carbons, like hexanoic acid, cannot be used for the net synthesis of glucose via gluconeogenesis. wikipedia.org The pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, is an irreversible step. nih.gov

Despite this, acetyl-CoA plays a significant regulatory role in both glycolysis and gluconeogenesis. High levels of acetyl-CoA act as an allosteric activator of pyruvate carboxylase, the first key enzyme of gluconeogenesis, which converts pyruvate to oxaloacetate. wikipedia.org Simultaneously, high acetyl-CoA levels inhibit the pyruvate dehydrogenase complex, thus slowing down the conversion of pyruvate from glycolysis into acetyl-CoA. wikipedia.org This reciprocal regulation ensures that when fatty acids are being oxidized for energy, glycolysis is inhibited, and gluconeogenesis is promoted if necessary.

The glycerol backbone of triglycerides, from which fatty acids like hexanoic acid are derived, can be converted to the glycolytic intermediate dihydroxyacetone phosphate (B84403) and enter either glycolysis or gluconeogenesis. nih.govlumenlearning.com

Interaction with the Citric Acid Cyclenih.govnumberanalytics.comwikipedia.org

The primary entry point of hexanoyl-CoA metabolites into the citric acid cycle (TCA cycle) is through acetyl-CoA. wikipedia.org The β-oxidation of one molecule of hexanoyl-CoA produces three molecules of acetyl-CoA. ontosight.ai Each molecule of acetyl-CoA then condenses with oxaloacetate in the first step of the TCA cycle, a reaction catalyzed by citrate (B86180) synthase, to form citrate. nih.govteachmephysiology.com

The complete oxidation of these three acetyl-CoA molecules in the TCA cycle results in the production of ATP, NADH, and FADH₂, which are crucial for cellular energy production through oxidative phosphorylation. wikipedia.orglibretexts.org Therefore, the breakdown of hexanoyl-CoA is a significant source of energy for the cell.

The TCA cycle is not only a catabolic pathway for energy production but also a source of precursors for various biosynthetic pathways. numberanalytics.com For instance, citrate can be transported out of the mitochondria and cleaved back into acetyl-CoA and oxaloacetate in the cytosol. wikipedia.org This cytosolic acetyl-CoA is then available for the synthesis of fatty acids and cholesterol. wikipedia.org

Anaplerotic and Cataplerotic Reactions Involving Hexanoyl-Coenzyme A Metabolites

Anaplerotic reactions are those that replenish the intermediates of the citric acid cycle, while cataplerotic reactions are those that drain them for use in other biosynthetic pathways. wikipedia.orgnumberanalytics.com The metabolism of hexanoyl-CoA influences both types of reactions, primarily through the production of acetyl-CoA.

Anaplerosis: While acetyl-CoA itself is not a direct anaplerotic substrate, its accumulation signals the need to replenish TCA cycle intermediates. As mentioned earlier, high levels of acetyl-CoA allosterically activate pyruvate carboxylase, which catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction. wikipedia.orgfiveable.me This ensures that as acetyl-CoA from fatty acid oxidation enters the cycle, there is sufficient oxaloacetate to condense with it.

Cataplerosis: The withdrawal of TCA cycle intermediates for biosynthesis is a form of cataplerosis. numberanalytics.com For example, citrate can be exported from the mitochondria to the cytosol to provide acetyl-CoA for fatty acid synthesis. researchgate.net This process removes citrate from the TCA cycle. Similarly, intermediates like α-ketoglutarate and oxaloacetate can be used for the synthesis of amino acids such as glutamate (B1630785) and aspartate, respectively. numberanalytics.comresearchgate.net The energy and reducing equivalents produced from hexanoyl-CoA oxidation can fuel these biosynthetic processes that are dependent on cataplerosis.

Table 2: Influence of Hexanoyl-CoA Metabolites on Anaplerotic and Cataplerotic Reactions

| Reaction Type | Key Metabolite/Process | Role of Hexanoyl-CoA Metabolites (via Acetyl-CoA) |

|---|---|---|

| Anaplerotic | Pyruvate to Oxaloacetate (via Pyruvate Carboxylase) | High acetyl-CoA levels allosterically activate this key anaplerotic enzyme. wikipedia.orgfiveable.me |

| Cataplerotic | Citrate export for fatty acid synthesis | The oxidation of hexanoyl-CoA provides the acetyl-CoA that is incorporated into citrate, which can then be exported for biosynthesis. researchgate.net |

| Cataplerotic | Amino acid synthesis | The energy derived from hexanoyl-CoA oxidation supports the synthesis of amino acids from TCA cycle intermediates like α-ketoglutarate and oxaloacetate. numberanalytics.comresearchgate.net |

Flux Analysis and Metabolic Networks

Quantitative Flux Analysis of Hexanoyl-Coenzyme A Pathwaysmdpi.com

Metabolic flux analysis is a powerful tool used to quantify the flow of metabolites through various pathways in a cell. This quantitative approach provides insights into the regulation and efficiency of metabolic networks.

In the context of hexanoyl-CoA, flux analysis has been particularly valuable in understanding and optimizing the production of specialized lipids like polyhydroxyalkanoates (PHAs). mdpi.com For instance, studies on Pseudomonas putida have used flux analysis to investigate the distribution of carbon from fatty acid substrates, including those that would be metabolized to hexanoyl-CoA, towards either cell growth or PHA synthesis under different conditions. nih.gov

Research has shown that under oxygen-limited conditions, the flux of carbon from medium-chain fatty acids can be directed towards the accumulation of mcl-PHAs. nih.gov Quantitative flux analysis helps to identify the key nodes and enzymatic steps that control this partitioning of metabolic flux. For example, it can quantify the rate of acetyl-CoA generation and its subsequent channeling into either the TCA cycle for energy or the PHA synthesis pathway. mdpi.com

These analyses have revealed that the efficiency of PHA production is highly dependent on the metabolic state of the cell, including the availability of precursors and the redox balance (NADH/NAD+ ratio). nih.gov By understanding the quantitative flow through pathways involving hexanoyl-CoA, metabolic engineering strategies can be developed to enhance the production of desired biopolymers. mdpi.com

Construction of Metabolic Networks Centered on Hexanoyl-Coenzyme A

Hexanoyl-Coenzyme A (Hexanoyl-CoA) is a key intermediate in cellular metabolism, positioned at the crossroads of fatty acid synthesis and degradation. The construction of metabolic networks centered on Hexanoyl-CoA allows for a detailed understanding of its synthesis, consumption, and regulatory influence on connected pathways. These networks are essential for mapping the flow of carbon through central metabolic pathways and for identifying points of metabolic control.

Hexanoyl-CoA is primarily formed through the activation of hexanoic acid, a process catalyzed by acyl-CoA synthetase enzymes. ontosight.ai Once formed, it serves as a substrate in several significant metabolic routes. In the context of energy production, Hexanoyl-CoA enters the mitochondrial beta-oxidation spiral. ontosight.aireactome.org In this pathway, it undergoes a cycle of four enzymatic reactions that shorten the acyl chain by two carbons, yielding acetyl-CoA and butanoyl-CoA. reactome.org This process continues until the fatty acid is completely oxidized.

Conversely, Hexanoyl-CoA can act as a building block in the biosynthesis of more complex molecules. A notable example is its role as a precursor in the synthesis of cannabinoids in Cannabis sativa. nih.govresearchgate.netnih.gov In this pathway, Hexanoyl-CoA is condensed with three molecules of malonyl-CoA to form olivetolic acid, a key intermediate in the production of various cannabinoids. nih.gov The enzymes and reactions that constitute the immediate metabolic vicinity of Hexanoyl-CoA are detailed in the table below.

Enzymes and Reactions in the Hexanoyl-Coenzyme A Metabolic Network

| Enzyme | Reaction | Metabolic Pathway | Cellular Location |

|---|---|---|---|

| Acyl-CoA Synthetase | Hexanoic acid + CoA + ATP → Hexanoyl-CoA + AMP + PPi | Fatty Acid Activation | Mitochondria, Peroxisome, Cytoplasm |

| Short/Medium Chain Acyl-CoA Dehydrogenase (SCAD/MCAD) | Hexanoyl-CoA + FAD → trans-Hex-2-enoyl-CoA + FADH2 | Fatty Acid Beta-Oxidation | Mitochondria |

| Enoyl-CoA Hydratase | trans-Hex-2-enoyl-CoA + H2O → (S)-3-Hydroxyhexanoyl-CoA | Fatty Acid Beta-Oxidation | Mitochondria |

| 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxyhexanoyl-CoA + NAD+ → 3-Oxohexanoyl-CoA + NADH + H+ | Fatty Acid Beta-Oxidation | Mitochondria |

| Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA + CoA → Butanoyl-CoA + Acetyl-CoA | Fatty Acid Beta-Oxidation | Mitochondria |

| Olivetol (B132274) Synthase (in Cannabis sativa) | Hexanoyl-CoA + 3 Malonyl-CoA → Olivetolic Acid + 4 CoA + 3 CO2 | Cannabinoid Biosynthesis | Cytoplasm (in glandular trichomes) |

The study of these networks reveals that the fate of Hexanoyl-CoA is tightly regulated and depends on the cellular energy status and the specific metabolic demands of the organism or tissue. For instance, in tissues with high energy requirements, the flux is directed towards beta-oxidation, whereas in specialized cells like the glandular trichomes of Cannabis sativa, it is channeled into secondary metabolite production. nih.gov

Computational Modeling of Hexanoyl-Coenzyme A Metabolism

Computational modeling has become an indispensable tool for analyzing and predicting the behavior of metabolic networks, including those involving Hexanoyl-CoA. These models allow for the in silico investigation of metabolic fluxes and the identification of key enzymes that control the production and consumption of this important metabolite. Two primary computational approaches are Flux Balance Analysis (FBA) and kinetic modeling.

Flux Balance Analysis (FBA) is a constraint-based modeling approach used to predict metabolic flux distributions in a genome-scale metabolic network at steady state. creative-proteomics.comwikipedia.org FBA does not require detailed kinetic parameters of enzymes but instead relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient uptake rates. An objective function, typically the maximization of biomass production or the production of a specific metabolite, is then optimized. In the context of Hexanoyl-CoA, FBA can be employed to predict the maximum theoretical yield of products derived from it, such as hexanoic acid in engineered microbes. mdpi.comresearchgate.net For example, a genome-scale metabolic model of Megasphaera elsdenii, a hexanoic acid producer, was used to understand the bifurcated pathways for its synthesis and to identify strategies to enhance its production. mdpi.comresearchgate.net

Kinetic modeling , in contrast, uses systems of ordinary differential equations (ODEs) to describe the dynamic changes in metabolite concentrations over time. This approach requires detailed knowledge of enzyme kinetics, including parameters like Vmax and Km. Kinetic models can provide a more detailed understanding of the transient behavior of a metabolic pathway and the effects of allosteric regulation. While a specific kinetic model for the entire Hexanoyl-CoA network is not widely available, models have been developed for segments of related pathways. For instance, kinetic models of fatty acid beta-oxidation have been constructed to simulate the accumulation of acyl-CoAs in various enzyme deficiencies. nih.gov Similarly, kinetic models have been used to study the biosynthesis of cannabinoids, where Hexanoyl-CoA is a key precursor. researchgate.netacs.org These models can help in identifying rate-limiting steps and understanding the complex regulatory interactions within the pathway.

The table below summarizes the application of these computational models to pathways involving Hexanoyl-CoA.

Computational Models for Analyzing Hexanoyl-Coenzyme A Metabolism

| Modeling Approach | Objective | Key Findings/Applications related to Hexanoyl-CoA | Relevant Pathway |

|---|---|---|---|

| Flux Balance Analysis (FBA) | Predict steady-state flux distributions and optimal production yields. | Identified balanced contributions from different pathways for maximal hexanoic acid production in Megasphaera elsdenii. mdpi.comresearchgate.net Used to identify gene knockout targets to improve fatty acid production in E. coli. nih.gov | Hexanoic Acid Biosynthesis, Fatty Acid Synthesis |

| Kinetic Modeling | Simulate the dynamic behavior of metabolite concentrations and reaction rates. | Simulated the accumulation of medium-chain acyl-CoAs in mitochondrial fatty acid beta-oxidation deficiencies. nih.gov Modeled the kinetics of cannabinoid formation from precursors. researchgate.netacs.org | Fatty Acid Beta-Oxidation, Cannabinoid Biosynthesis |

| Metabolic Flux Analysis (MFA) | Quantify intracellular metabolic fluxes using isotope labeling data. | Revealed that saturated fatty acids like palmitate (which is metabolized via intermediates including Hexanoyl-CoA) are oxidized to a greater extent than unsaturated fatty acids in human hepatoma cells. nih.gov | Fatty Acid Metabolism |

These computational approaches provide powerful frameworks for understanding the complex metabolism of Hexanoyl-CoA and for guiding metabolic engineering efforts aimed at optimizing the production of valuable chemicals derived from this central metabolite.

Regulation of Hexanoyl Coenzyme a Metabolism

Transcriptional Regulation of Enzymes Involved in Hexanoyl-Coenzyme A Pathways

The primary level of control for hexanoyl-CoA metabolism lies in the transcriptional regulation of the genes encoding the enzymes responsible for its synthesis and breakdown. Gene expression is dynamically adjusted in response to various physiological cues and developmental programs.

The expression of genes related to hexanoyl-CoA and broader fatty acid metabolism is highly sensitive to the physiological state of the organism, tissue type, and developmental stage. In the plant Cannabis sativa, for instance, cannabinoids are synthesized in glandular trichomes from the precursor hexanoyl-CoA. nih.gov Transcriptome analysis of these specialized structures revealed a high abundance of transcripts for CsAAE1, an acyl-activating enzyme that synthesizes hexanoyl-CoA from hexanoate (B1226103). nih.gov The expression pattern of CsAAE1 parallels the accumulation of the final cannabinoid products, indicating tight transcriptional control linked to this specific metabolic output. nih.gov

Similarly, in the development of cacao (Theobroma cacao) seeds, which accumulate large amounts of lipids, transcriptional profiling has shown significant changes in the expression of genes involved in fatty acid biosynthesis. nih.gov During seed maturation, a clear shift in gene expression occurs to establish the final fatty acid composition. nih.gov In wheat (Triticum aestivum), the expression of long-chain acyl-CoA synthetase (LACS) genes, which are responsible for activating fatty acids into their CoA esters, shows distinct patterns during anther development. mdpi.com The expression of specific TaLACS genes is altered by environmental stressors like cold, which can correlate with male sterility, highlighting the importance of this regulation for plant reproduction. mdpi.com These examples demonstrate that the enzymatic machinery for pathways involving acyl-CoAs like hexanoyl-CoA is transcriptionally regulated in response to developmental cues and environmental conditions.

Several key families of transcription factors have been identified as master regulators of lipid metabolism, including the pathways that produce and consume hexanoyl-CoA. nih.gov The two main classes of transcription factors governing fatty acid metabolism are the Peroxisome Proliferator-Activated Receptors (PPARs) and the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov

PPARs, particularly PPARα, are activated by fatty acids and their derivatives and induce the expression of a suite of enzymes involved in fatty acid catabolism, such as those for mitochondrial β-oxidation. nih.govmdpi.com Conversely, SREBPs, especially SREBP-1c, are crucial for lipogenesis, activating the transcription of genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.gov The activity of these transcription factors ensures a coordinated response to the cell's energy status; under conditions of energy surplus, SREBP-1c promotes fatty acid synthesis, while during fasting, PPARα enhances fatty acid breakdown. mdpi.com In plants, other transcription factor families, such as the DNA-binding with one finger (Dof) proteins, play significant roles in regulating genes associated with fatty acid and lipid biosynthesis during seed development. frontiersin.orgnih.gov

Table 1: Key Transcription Factors in Hexanoyl-CoA Metabolism

| Transcription Factor | General Function | Key Target Genes/Pathways | Primary Tissues |

|---|---|---|---|

| PPARα | Induces fatty acid degradation (β-oxidation). nih.govnih.gov | Carnitine palmitoyltransferase, Acyl-CoA oxidases, Hydroxymethylglutaryl-CoA synthase. mdpi.com | Liver, Adipose Tissue. mdpi.com |

| SREBP-1c | Activates fatty acid and cholesterol synthesis (lipogenesis). nih.govnih.gov | Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS), Stearoyl-CoA desaturase (SCD1). nih.govmdpi.com | Liver, Adipose Tissue. nih.gov |

| Dof Family | Regulates various aspects of plant growth, including seed maturation and lipid biosynthesis. frontiersin.orgnih.gov | Genes involved in fatty acid synthesis and oil accumulation in plants. nih.gov | Various plant tissues, especially seeds. frontiersin.orgnih.gov |

Post-Transcriptional and Translational Control Mechanisms

Beyond the initial transcription of genes, the regulation of enzyme levels for hexanoyl-CoA metabolism also occurs at the post-transcriptional level. This involves controlling the stability, processing, and translation efficiency of messenger RNA (mRNA).

The amount of protein produced from a gene is profoundly influenced by the stability of its mRNA transcript and the efficiency with which it is translated by ribosomes. nih.gov A key factor in this regulation is "codon optimality," where the specific codons used to encode amino acids can impact both the rate of translation and the lifespan of the mRNA. nih.govnih.gov Studies have shown that transcripts containing "optimal" codons, which are recognized by abundant tRNAs, tend to have faster translation elongation rates and greater stability. nih.gov Conversely, the presence of "non-optimal" codons can slow down the ribosome, which can trigger mRNA decay pathways. nih.gov

While specific studies on the codon usage of hexanoyl-CoA synthetase are limited, this general principle applies to all enzymes in its metabolic network. The sequence of the mRNA encoding these enzymes contains regulatory information beyond the amino acid sequence itself, allowing for a layer of control that can fine-tune protein production based on the cellular availability of specific tRNAs, which can change in different physiological states. nih.govgiraldezlab.org

MicroRNAs (miRNAs) are small, non-coding RNA molecules that act as critical post-transcriptional regulators by binding to mRNA transcripts, typically leading to their degradation or translational repression. researchgate.net Several miRNAs have been identified as key players in the regulation of lipid metabolism and could therefore influence the pathways involving hexanoyl-CoA.

For example, miR-33 is encoded within an intron of the SREBF-2 gene (which codes for SREBP-2) and acts in concert with its host gene to regulate cholesterol and fatty acid homeostasis. nih.gov miR-22 is another important metabolic miRNA that controls the expression of enzymes involved in both fatty acid synthesis, such as fatty acid synthase (FASN), and fatty acid oxidation by targeting PPARα. mdpi.com Furthermore, miRNAs like miR-130a and miR-130b can target enzymes involved in generating precursors for fatty acid synthesis, such as pyruvate (B1213749) dehydrogenase, which converts pyruvate to acetyl-CoA. nih.gov These miRNAs provide a rapid and nuanced mechanism for adjusting metabolic fluxes in response to cellular needs.

Table 2: MicroRNAs Regulating Pathways Relevant to Hexanoyl-CoA Metabolism

| MicroRNA | Target Gene/Pathway | Effect on Metabolism |

|---|---|---|

| miR-22 | Fatty acid synthase (FASN), PPARα. mdpi.com | Contributes to lipogenesis and regulates mitochondrial fatty acid β-oxidation. mdpi.com |

| miR-33 | Genes involved in cholesterol transport and fatty acid metabolism. nih.gov | Acts as a key post-transcriptional regulator of cellular cholesterol homeostasis. nih.gov |

| miR-122 | Genes involved in cholesterol and fatty acid synthesis. nih.gov | Associated with the regulation of liver metabolism; highly abundant in the liver. nih.gov |

| miR-130a/b | Pyruvate dehydrogenase E1 subunit-α1 (PDHA1). nih.gov | Reduces levels of acetyl-CoA, a key precursor for fatty acid synthesis. nih.gov |

Post-Translational Modification of Enzymes

After an enzyme is synthesized, its activity can be rapidly and reversibly modulated by post-translational modifications (PTMs). plos.org PTMs are covalent additions of chemical groups to the protein, which can alter its conformation, activity, localization, or stability. nih.gov This provides a dynamic layer of control that allows cells to quickly respond to metabolic changes. nih.gov

A prominent PTM in metabolism is acylation, particularly acetylation, which involves the transfer of an acetyl group from acetyl-CoA to a lysine (B10760008) residue on a target protein. nih.govimrpress.com Many enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism are regulated by acetylation. nih.gov This directly links the catalytic activity of enzymes to the concentration of key metabolites like acetyl-CoA, creating a sensitive feedback mechanism. nih.gov Other PTMs such as phosphorylation, ubiquitination, and lactylation also play crucial roles. plos.org For example, AMP-activated protein kinase (AMPK), a central energy sensor, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis, thereby halting lipogenesis when energy levels are low. mdpi.com These modifications allow for the immediate fine-tuning of enzymatic activity within the hexanoyl-CoA metabolic network, ensuring a rapid response to the cell's energetic and biosynthetic demands.

Phosphorylation and Dephosphorylation Effects on Hexanoyl-Coenzyme A Enzyme Activity

Phosphorylation and dephosphorylation, the addition and removal of phosphate (B84403) groups, are key PTMs that regulate the activity of enzymes in fatty acid oxidation.

A notable example is the medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme that catalyzes the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids like hexanoyl-CoA. nih.govuni-konstanz.deuni-konstanz.denih.gov Research on MCAD isolated from pig kidney has shown that the mature mitochondrial enzyme is phosphorylated. nih.govuni-konstanz.deuni-konstanz.de While this phosphorylation does not appear to directly affect the catalytic activity of MCAD, it significantly impacts the enzyme's solubility. nih.govuni-konstanz.deuni-konstanz.de The dephosphorylated form of the protein is approximately five times less soluble, which could influence its function within the mitochondrial matrix. nih.govuni-konstanz.de

This suggests that phosphorylation may play a role in maintaining the proper conformation and localization of MCAD, rather than directly controlling its enzymatic speed. The removal of the phosphate group can be achieved by treatment with a phosphatase. nih.govuni-konstanz.deuni-konstanz.de

Another key regulatory point involving phosphorylation is the control of acetyl-CoA carboxylase (ACC), the enzyme responsible for the synthesis of malonyl-CoA. wikipedia.orgnih.gov While not directly acting on hexanoyl-CoA, the product of ACC, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. wikipedia.orgyoutube.com Hormones like glucagon (B607659) and epinephrine (B1671497) trigger the phosphorylation and inactivation of ACC, leading to decreased malonyl-CoA levels and consequently, an increased rate of fatty acid oxidation. wikipedia.org Conversely, insulin (B600854) promotes the dephosphorylation and activation of ACC. wikipedia.org

| Enzyme | Modification | Effect on Activity | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Phosphorylation | No direct effect on catalysis, but increases protein solubility. | nih.govuni-konstanz.deuni-konstanz.de |

| Acetyl-CoA Carboxylase (ACC) | Phosphorylation | Inactivation, leading to decreased malonyl-CoA and increased fatty acid oxidation. | wikipedia.orgnih.gov |

| Acetyl-CoA Carboxylase (ACC) | Dephosphorylation | Activation, leading to increased malonyl-CoA and decreased fatty acid oxidation. | wikipedia.org |

Acetylation, Ubiquitination, and Other Modifications

Beyond phosphorylation, other post-translational modifications play a significant role in regulating enzymes associated with hexanoyl-CoA metabolism.

Acetylation , the addition of an acetyl group to a lysine residue, has emerged as a critical regulatory mechanism for many mitochondrial enzymes, including those in the fatty acid oxidation pathway. nih.gov This modification can be influenced by the cellular level of acetyl-CoA, a key product of beta-oxidation. elsevierpure.comnih.gov High levels of acetyl-CoA can lead to non-enzymatic acetylation of proteins. nih.gov Many enzymes involved in fatty acid beta-oxidation are targets of acetylation, which can alter their activity and contribute to shifts in the heart's preference for different energy sources in conditions like obesity and diabetes. nih.gov For instance, acetylation of fatty acid synthase (FASN) can promote its degradation, thereby reducing fatty acid synthesis. escholarship.org

Ubiquitination , the process of attaching a small protein called ubiquitin to a target protein, typically marks the protein for degradation by the proteasome. This process is involved in the turnover of proteins in fatty acid metabolism. For example, the degradation of the fatty acid transporter CD36/FAT is promoted by ubiquitination in the presence of fatty acids. aocs.org

Other modifications, such as S-fatty acid acylation , the attachment of a fatty acid to a cysteine residue, have also been observed. nih.gov This type of modification can affect protein-membrane interactions and protein-protein interactions. nih.gov

| Modification | Target Enzyme/Protein | Effect | Reference |

| Acetylation | Fatty Acid Oxidation Enzymes | Alters activity, can contribute to shifts in substrate preference. | nih.gov |

| Acetylation | Fatty Acid Synthase (FASN) | Promotes degradation, decreases fatty acid synthesis. | escholarship.org |

| Ubiquitination | CD36/FAT (Fatty Acid Transporter) | Promotes degradation. | aocs.org |

| S-fatty acid acylation | Various platelet proteins | Modulates protein-membrane and protein-protein interactions. | nih.gov |

Allosteric and Feedback Regulation

Allosteric regulation and feedback mechanisms provide immediate and sensitive control over the metabolic pathways involving hexanoyl-CoA. wikipedia.org These regulatory processes involve the binding of effector molecules to enzymes at sites other than the active site, causing conformational changes that either activate or inhibit the enzyme's activity. youtube.com

Metabolite-Mediated Regulation of Hexanoyl-Coenzyme A-Associated Enzymes

The activity of enzymes in the beta-oxidation pathway is sensitive to the concentrations of various metabolites, allowing for tight coordination with other metabolic processes.

The enzymes of beta-oxidation are inhibited by the products of their respective reactions. aocs.org For example, each of the four main enzymes in the beta-oxidation cycle is inhibited by the specific fatty acyl-CoA intermediate it produces. aocs.org Furthermore, 3-ketoacyl-CoA, an intermediate in the pathway, can inhibit both enoyl-CoA hydratase and acyl-CoA dehydrogenase. aocs.org

NADH/NAD+ ratio: A high ratio of NADH to NAD+, indicative of a high energy state, inhibits 3-hydroxyacyl-CoA dehydrogenase, one of the enzymes in the beta-oxidation spiral. aocs.org

Acetyl-CoA/CoA ratio: A high ratio of acetyl-CoA to free Coenzyme A signals that the citric acid cycle is saturated, leading to the inhibition of thiolase, the final enzyme in the beta-oxidation cycle. aocs.org

Additionally, other metabolites can act as allosteric regulators. For instance, citrate (B86180), an intermediate of the citric acid cycle, acts as an allosteric activator of acetyl-CoA carboxylase, promoting fatty acid synthesis when acetyl-CoA is abundant. wikipedia.orgnumberanalytics.com This provides a mechanism to divert excess acetyl-CoA towards storage as fatty acids.

Feedback Inhibition and Feed-Forward Activation Mechanisms

Feedback inhibition and feed-forward activation are crucial for maintaining metabolic homeostasis and ensuring that the rate of hexanoyl-CoA metabolism is aligned with the cell's needs.

Feedback Inhibition: This occurs when a downstream product of a metabolic pathway inhibits an earlier enzyme in the same pathway. A prominent example is the inhibition of acetyl-CoA carboxylase by long-chain fatty acyl-CoAs, such as palmitoyl-CoA. wikipedia.orgnih.gov When the levels of these fatty acyl-CoAs rise, indicating a surplus of fatty acids, they allosterically inhibit acetyl-CoA carboxylase, thus shutting down further fatty acid synthesis. wikipedia.orgnih.gov This prevents the wasteful production of fatty acids when they are already abundant. The intracellular concentration of these free acyl-CoA esters is tightly controlled and buffered by specific binding proteins. nih.gov

Feed-Forward Activation: In this regulatory mechanism, an upstream metabolite activates a downstream enzyme. A key example in lipid metabolism is the activation of acetyl-CoA carboxylase by citrate. numberanalytics.com When the citric acid cycle is running at high capacity, citrate can be transported from the mitochondria to the cytosol. wikipedia.org In the cytosol, citrate acts as a feed-forward activator of acetyl-CoA carboxylase, signaling that there is ample acetyl-CoA to be channeled into fatty acid synthesis. wikipedia.orgnumberanalytics.com

Another example of feed-forward activation is seen in glycolysis, where fructose-1,6-bisphosphate, an early intermediate, activates pyruvate kinase, an enzyme further down the pathway. numberanalytics.com While not directly involving hexanoyl-CoA, this principle of enhancing downstream flux in response to upstream substrate availability is a common theme in metabolic regulation. numberanalytics.comnumberanalytics.com

| Regulatory Mechanism | Effector Molecule | Target Enzyme | Effect | Reference |

| Feedback Inhibition | Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA) | Acetyl-CoA Carboxylase | Inhibition | wikipedia.orgnih.govnih.gov |

| Feed-Forward Activation | Citrate | Acetyl-CoA Carboxylase | Activation | wikipedia.orgnumberanalytics.com |

Research Methodologies for Studying Hexanoyl Coenzyme a

Analytical Techniques for Quantification and Identification

A variety of powerful analytical methods are employed to detect and measure Hexanoyl-CoA and its related metabolites in complex biological samples. These techniques offer high sensitivity and specificity, which are essential for understanding the subtle but significant changes in metabolite concentrations that occur in response to various physiological and pathological conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Hexanoyl-Coenzyme A

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Hexanoyl-CoA and other short-chain acyl-CoAs. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide highly sensitive and specific quantification. nih.govnih.gov

Typically, a reversed-phase liquid chromatography setup is used, sometimes without an ion-pairing reagent, which is advantageous for method simplicity. nih.gov The separation is often followed by tandem mass spectrometry (MS/MS), which allows for the fragmentation of the parent ion into product ions, providing a unique "fingerprint" for each molecule and enhancing specificity. nih.govnih.gov Multiple reaction monitoring (MRM) is a common mode of operation in MS/MS, where specific precursor-to-product ion transitions are monitored for each analyte, leading to excellent sensitivity with limits of detection often in the nanomolar to sub-nanomolar range. nih.govresearchgate.net